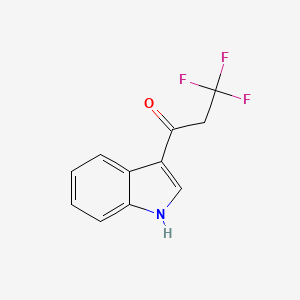

1-(1H-indol-3-yl)-3,3,3-trifluoropropan-1-one

Vue d'ensemble

Description

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one is a chemical compound with the CAS Number: 1094462-44-8 . It is used as a reactant for enantioselective synthesis of indoles via palladium-catalyzed kinetic asymmetrical alkylation .

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one can be represented by the InChI code: 1S/C11H7F4NO/c12-6-1-2-9-7 (3-6)8 (5-16-9)10 (17)4-11 (13,14)15/h1-3,5,16H,4H2 . The molecular weight of the compound is 245.18 .Physical and Chemical Properties Analysis

The boiling point of a similar compound, 1,1,1-Trifluoro-3- (1-methyl-1H-indol-3-yl)-2-propanone, is predicted to be 312.2±37.0 °C and its density is predicted to be 1.26±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Applications De Recherche Scientifique

Telomérisation radicalaire

Le composé peut être utilisé dans le processus de telomérisation radicalaire . Dans ce processus, le 3,3,3-trifluoropropène subit une telomérisation radicalaire avec le tétrachlorure de carbone ou le tétrabromure de carbone lors de l'amorçage par peroxyde dans le benzène, ce qui entraîne la formation de télomères réguliers .

Synthèse d'alcools 3-aminés

Il a été utilisé dans la synthèse régio- et stéréosélective d'alcools 3-aminés syn via des isoxazolidines trifluorométhylées . Ce processus est crucial dans la production de divers produits pharmaceutiques et agrochimiques.

Synthèse de pyrroles

Le composé a été utilisé dans la synthèse de pyrroles à activité insecticide . Les pyrroles sont une classe de composés organiques largement utilisés dans la production de produits pharmaceutiques et agrochimiques.

Intermédiaire organique

Le 3,3,3-trifluoro-1-propanol, un composé apparenté, est un intermédiaire organique important . Il peut être utilisé dans divers domaines tels que l'agrochimie, la pharmacie et les colorants.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 3,3,3-trifluoro-1-(1h-indol-3-yl)propan-1-one, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s activity . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific pathway and the nature of the modulation .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the effects could be diverse, depending on the specific targets and pathways involved .

Analyse Biochimique

Biochemical Properties

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group in 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one enhances its binding affinity and stability, making it a potent molecule in biochemical assays .

Cellular Effects

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one, have shown antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to alterations in gene expression and cellular pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins with high affinity . This results in the modulation of various biochemical pathways, contributing to its observed biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one have been studied over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Long-term studies have shown that 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy balance and biochemical homeostasis . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cell membranes and accumulate in target tissues . This property is essential for its therapeutic efficacy, as it ensures that the compound reaches its intended site of action.

Subcellular Localization

The subcellular localization of 3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

3,3,3-trifluoro-1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)5-10(16)8-6-15-9-4-2-1-3-7(8)9/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCXEQROPWOFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)

![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)

![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)